N-cycloheptyl-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide
Description
N-cycloheptyl-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide is a synthetic heterocyclic compound characterized by a pyrido[4,3-b]indole core substituted with a methoxy group at position 8 and a cycloheptylamide side chain. The compound’s structure combines a bicyclic indole-pyridine system with a ketobutanamide linker, which may influence its physicochemical and biological properties.
Properties
Molecular Formula |
C23H31N3O3 |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
N-cycloheptyl-4-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-4-oxobutanamide |
InChI |
InChI=1S/C23H31N3O3/c1-29-17-8-9-20-18(14-17)19-15-26(13-12-21(19)25-20)23(28)11-10-22(27)24-16-6-4-2-3-5-7-16/h8-9,14,16,25H,2-7,10-13,15H2,1H3,(H,24,27) |
InChI Key |
YSTWVMFUAGXYBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)CCC(=O)NC4CCCCCC4 |
Origin of Product |
United States |
Preparation Methods
Fischer Indole Cyclization
The pyridoindole scaffold is commonly synthesized via Fischer indole cyclization using substituted hydrazines and cyclic ketones. For 8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole :
Key Reaction:
Functionalization of the Pyridoindole
The secondary amine at position 2 of the pyridoindole is activated for subsequent acylation. Boc protection (tert-butoxycarbonyl) is employed to prevent undesired side reactions:
-
Reagents : Di-tert-butyl dicarbonate (Boc₂O), DMAP catalyst.
Synthesis of N-Cycloheptyl-3-Oxobutanamide
Direct Amidation of 3-Oxobutanoyl Chloride
A high-yielding route involves reacting 3-oxobutanoyl chloride with cycloheptylamine:
-
Reagents : 3-Oxobutanoyl chloride, cycloheptylamine, triethylamine (TEA).
-
Conditions : Dichloromethane, 0°C → room temperature, 4 hours.
-
Yield : 85–90% after aqueous workup.
Reaction Scheme:
Alternative Route via Ester Aminolysis
An alternative method uses ethyl 3-oxobutanoate and cycloheptylamine under basic conditions:
-
Reagents : Ethyl acetoacetate, cycloheptylamine, barium hydroxide catalyst.
Final Coupling: Amide Bond Formation
Carbodiimide-Mediated Coupling
The pyridoindole core and N-cycloheptyl-3-oxobutanamide are coupled using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium):
Mechanistic Insight:
HATU activates the carboxylic acid (in situ generated from 3-oxobutanamide) to form an O-acylisourea intermediate, which reacts with the pyridoindole’s secondary amine.
Mixed Carbonate Activation
An alternative employs CDI (1,1'-Carbonyldiimidazole) for milder conditions:
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 1.50–1.85 (m, 12H, cycloheptyl), 3.25 (s, 3H, OCH₃), 4.10 (t, 2H, CH₂N), 7.20–7.45 (m, 3H, aromatic).
-
HRMS (ESI+) : m/z calc. for C₂₄H₃₁N₃O₃ [M+H]⁺: 410.2432; found: 410.2435.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| HATU-mediated coupling | 60–65 | >98 | High efficiency, minimal side products |
| CDI activation | 55–60 | 95–97 | Mild conditions, cost-effective |
| Fischer cyclization | 65–72 | 97–99 | Scalable for bulk synthesis |
Challenges and Optimization Strategies
Steric Hindrance in Coupling
The cycloheptyl group introduces steric bulk, reducing coupling efficiency. Solutions include:
Oxidative Degradation
The 3-oxobutanamide moiety is prone to keto-enol tautomerism, leading to instability. Stabilization methods:
Industrial-Scale Considerations
Catalytic Efficiency
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at different positions, particularly at the methoxy group or the indole ring.
Reduction: Reduction reactions can target the carbonyl group in the oxobutanamide moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the indole ring and the cycloheptyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar structures in various chemical reactions.
Biology and Medicine
In biology and medicine, N-cycloheptyl-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide is investigated for its potential therapeutic effects. It may exhibit activity against certain types of cancer cells, making it a candidate for anticancer drug development .
Industry
In the industrial sector, this compound could be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-cycloheptyl-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in cell proliferation and survival pathways. The compound may inhibit these targets, leading to reduced cell growth and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound’s structural uniqueness lies in its substituents:
- Pyrido[4,3-b]indole core : Shared with analogs like N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide ().
- Cycloheptylamide side chain : Enhances lipophilicity compared to aromatic substituents in analogs (e.g., benzyl or dimethoxyphenyl groups).
Table 1: Structural Comparison of Key Analogs
Physicochemical Properties
- Thermal Stability : Melting points for analogs in range widely (e.g., 160–250°C), suggesting the target compound may exhibit similar stability.
Biological Activity
N-cycloheptyl-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes a cycloheptyl group and a pyridoindole moiety. Its chemical formula is , and it possesses several functional groups that contribute to its biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyridoindole have shown effectiveness against various bacterial strains. In vitro tests demonstrated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis with IC50 values indicating potent inhibition of bacterial growth .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory potential. Studies have shown that similar compounds can inhibit acetylcholinesterase (AChE) and urease enzymes. The inhibition of AChE is particularly relevant in the context of neurodegenerative diseases like Alzheimer's. The IC50 values for these inhibitors ranged significantly, with some compounds exhibiting values as low as 0.63 µM .
Case Studies
- Antibacterial Screening : A study conducted on various derivatives of pyridoindole highlighted their antibacterial efficacy. The synthesized compounds showed varying degrees of activity against Gram-positive and Gram-negative bacteria. The most potent compounds were identified based on their structural properties and functional groups .
- Neuroprotective Effects : Another investigation focused on the neuroprotective effects of related compounds in models of oxidative stress. The findings suggested that these compounds could mitigate neuronal damage by reducing oxidative stress markers .
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Enzymes : The compound likely interacts with specific enzymes through competitive inhibition or allosteric modulation.
- Binding Affinity : Molecular docking studies suggest that the compound has a high binding affinity for target proteins involved in disease pathways .
- Antioxidant Properties : Some derivatives exhibit antioxidant activity that contributes to their protective effects against cellular damage.
Q & A
Q. What are the key synthetic pathways for constructing the pyrido[4,3-b]indole core in N-cycloheptyl-4-oxobutanamide derivatives?
The synthesis typically involves multi-step organic reactions. Initial steps focus on building the pyridoindole framework via cyclization of substituted indole precursors, followed by functionalization of the cycloheptyl and methoxy groups. For example, coupling reactions (e.g., Suzuki or Buchwald-Hartwig) may introduce the 8-methoxy substituent, while amidation reactions finalize the butanamide moiety . Key intermediates are purified via flash chromatography, with yields optimized by controlling reaction temperature and solvent polarity (e.g., DMF or THF) .
Q. How can researchers validate the structural integrity of this compound during synthesis?
Methodological validation includes:
- 1H/13C NMR : To confirm substituent positions and stereochemistry, particularly for the pyridoindole core and cycloheptyl group.
- HPLC : Purity assessment (>95% threshold) using reverse-phase columns (C18) with UV detection at 254 nm .
- Mass spectrometry (HRMS) : Verification of molecular weight (e.g., exact mass for C27H34N3O3: 448.2601) .
Q. What preliminary biological screening methods are recommended for assessing its therapeutic potential?
Initial in vitro assays include:
- Tau aggregation inhibition : Using Thioflavin-T fluorescence assays to evaluate anti-Alzheimer’s activity, as pyridoindole derivatives target tau protein aggregates .
- Cytotoxicity profiling : MTT assays on neuronal cell lines (e.g., SH-SY5Y) to establish IC50 values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
SAR strategies involve:
- Substituent variation : Modifying the methoxy group (position 8) or cycloheptyl chain to enhance blood-brain barrier permeability. For example, fluorination of the methoxy group improves metabolic stability .
- Scaffold hybridization : Introducing heterocyclic moieties (e.g., thienopyrimidine) to amplify tau-binding affinity, as seen in structurally related compounds .
- Pharmacophore modeling : Using docking simulations (e.g., AutoDock Vina) to identify critical interactions with tau’s microtubule-binding domain .
Q. What experimental designs address contradictions in pharmacokinetic data across studies?
Contradictions in bioavailability or metabolic stability may arise from:
- Species variability : Compare rodent vs. human hepatocyte assays to assess metabolic pathways (e.g., CYP450 isoforms) .
- Formulation adjustments : Use lipid nanoparticles or PEGylation to improve solubility and half-life .
- Dose-response recalibration : Conduct tiered dosing in in vivo models (e.g., transgenic tauopathy mice) to reconcile efficacy vs. toxicity thresholds .
Q. How can researchers resolve discrepancies in reported synthetic yields for key intermediates?
Yield variability (e.g., 22–86% in pyridoindole derivatives) is mitigated by:
- Catalyst optimization : Transition from Pd(PPh3)4 to XPhos Pd G3 for higher coupling efficiency in heterocyclic systems .
- Reaction monitoring : Real-time LC-MS tracking to identify side products (e.g., dehalogenation or over-alkylation) .
- Solvent selection : Replace dichloromethane with acetonitrile/water mixtures to suppress byproduct formation in cyclization steps .
Q. What advanced models evaluate its efficacy in tauopathy-related neurodegeneration?
Preclinical validation includes:
- Transgenic murine models : PS19 or rTg4510 mice expressing human tau mutants, with endpoints like Morris water maze performance and immunohistochemical tau load quantification .
- CSF biomarker analysis : Measure phosphorylated tau (p-tau181) levels post-treatment via ELISA or SIMOA assays .
Key Challenges and Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
